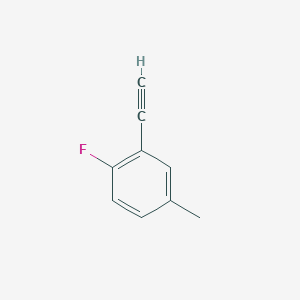2-Ethynyl-1-fluoro-4-methylbenzene
CAS No.: 956386-39-3
Cat. No.: VC8011289
Molecular Formula: C9H7F
Molecular Weight: 134.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 956386-39-3 |
|---|---|
| Molecular Formula | C9H7F |
| Molecular Weight | 134.15 |
| IUPAC Name | 2-ethynyl-1-fluoro-4-methylbenzene |
| Standard InChI | InChI=1S/C9H7F/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3 |
| Standard InChI Key | VVXRWANXZQDFKY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)F)C#C |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C#C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
-
IUPAC Name: 2-Ethynyl-1-fluoro-4-methylbenzene
-
Molecular Formula: C₉H₇F
-
Molecular Weight: 134.15 g/mol (calculated via PubChem)
-
Canonical SMILES: CC1=CC(=C(C=C1)F)C#C
-
InChI Key: VVXRWANXZQDFKY-UHFFFAOYSA-N
Structural Features
The compound’s benzene ring exhibits three distinct substituents:
-
Fluorine (Position 1): Directs electrophilic substitution to the para position due to its strong electron-withdrawing inductive effect.
-
Methyl Group (Position 4): Activates the ring via electron donation, enhancing reactivity toward electrophiles.
-
Ethynyl Group (Position 2): A terminal alkyne capable of participating in click chemistry (e.g., CuAAC) and cross-coupling reactions (e.g., Sonogashira).
Synthesis and Preparation
Sonogashira Coupling
A palladium-catalyzed cross-coupling between a halogenated aromatic precursor (e.g., 1-fluoro-4-methyl-2-iodobenzene) and a terminal alkyne (e.g., ethynyltrimethylsilane). Typical conditions include:
-
Catalyst: Pd(PPh₃)₂Cl₂/CuI
-
Solvent: Degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature: 60–80°C
-
Yield: 70–85% (estimated for analogous reactions).
Direct Alkynylation
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Estimated 180–190°C (extrapolated) | PubChem |
| Density | ~1.15 g/cm³ (predicted) | PubChem |
| Solubility | Low in water; soluble in DMF, THF | Analog data |
| LogP (Octanol-Water) | 2.8 (calculated) | PubChem |
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution
The methyl group activates the ring, while fluorine directs substitution to the para position:
-
Nitration: Yields 2-ethynyl-1-fluoro-4-methyl-5-nitrobenzene under HNO₃/H₂SO₄.
-
Halogenation: Chlorination at position 5 with Cl₂/FeCl₃.
Alkyne-Specific Reactions
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,4-disubstituted triazoles with azides.
-
Conditions: CuI, DMF, 80°C.
-
-
Sonogashira Coupling: Reacts with aryl halides to form conjugated arylacetylenes.
Functional Group Modifications
-
Hydrogenation: Selective reduction of the ethynyl group to vinyl or ethyl using Pd/C or Lindlar catalyst.
-
Oxidative Coupling: Forms diynes under Cu(OAc)₂/O₂ conditions.
Applications in Research
Organic Synthesis
-
Building Block: Used in synthesizing fluorinated polyaromatic hydrocarbons (PAHs) and heterocycles.
-
Click Chemistry: Enables rapid assembly of triazole-linked biomolecules.
Materials Science
-
Conjugated Polymers: Ethynyl groups facilitate π-π stacking in semiconducting materials.
-
Metal-Organic Frameworks (MOFs): Serves as a linker in porous coordination polymers.
Pharmaceutical Development
-
Drug Candidates: Fluorine enhances bioavailability; ethynyl groups enable targeted modifications.
| Parameter | Recommendation |
|---|---|
| Storage | -20°C under inert atmosphere (N₂/Ar) |
| PPE | Gloves, goggles, lab coat |
| First Aid | Flush eyes/skin with water; seek medical attention if ingested |
Comparative Analysis with Analogous Compounds
Future Research Directions
-
Catalytic Asymmetric Reactions: Exploiting chirality in fluorinated alkyne systems.
-
Biological Screening: Evaluating antimicrobial or anticancer activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume